REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([C:19]([CH2:20][OH:21])([CH3:22])[CH3:23])[cH:11][c:12]([C:15]([CH3:16])([CH3:17])[CH3:18])[cH:13][cH:14]1.[CH3:24][OH:25].[OH-:26].[OH-:27].[Pd+2:28]>>[OH:8][c:9]1[c:10]([C:19]([CH2:20][OH:21])([CH3:22])[CH3:23])[cH:11][c:12]([C:15]([CH3:16])([CH3:17])[CH3:18])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(OCc2ccccc2)c(C(C)(C)CO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccc(O)c(C(C)(C)CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |